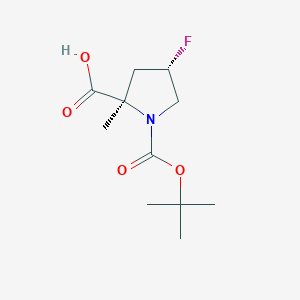

(2R,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC18794747

Molecular Formula: C11H18FNO4

Molecular Weight: 247.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18FNO4 |

|---|---|

| Molecular Weight | 247.26 g/mol |

| IUPAC Name | (2R,4S)-4-fluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-7(12)5-11(13,4)8(14)15/h7H,5-6H2,1-4H3,(H,14,15)/t7-,11+/m0/s1 |

| Standard InChI Key | AMYPRFPCITYLTA-WRWORJQWSA-N |

| Isomeric SMILES | C[C@@]1(C[C@@H](CN1C(=O)OC(C)(C)C)F)C(=O)O |

| Canonical SMILES | CC1(CC(CN1C(=O)OC(C)(C)C)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (2R,4S)-4-fluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, delineates its stereochemical configuration and substituent arrangement. The pyrrolidine ring adopts a chair-like conformation stabilized by the fluorine atom at the 4-position and the methyl group at the 2-position. The Boc group (-OC(O)C(C)(C)₂) occupies the 1-position, while the carboxylic acid (-COOH) resides at the 2-position, creating a chiral center with (2R,4S) stereochemistry.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈FNO₄ |

| Molecular Weight | 247.26 g/mol |

| IUPAC Name | (2R,4S)-4-fluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| Canonical SMILES | CC1(CC(CN1C(=O)OC(C)(C)C)F)C(=O)O |

| PubChem CID | 67445442 |

The fluorine atom’s electronegativity (χ = 4.0) induces a dipole moment, polarizing adjacent C-F bonds and influencing the molecule’s electrostatic potential. This polarization enhances binding affinity to biological targets by facilitating hydrogen bonding or dipole-dipole interactions.

Stereochemical Considerations

The (2R,4S) configuration is critical for the compound’s biological activity. Computational modeling reveals that this stereochemistry optimizes spatial alignment with enzyme active sites, particularly those involving proline-rich domains. For example, in protease inhibitors, the methyl group at C2 and fluorine at C4 create steric hindrance that prevents non-specific binding.

Synthesis and Preparation

Synthetic Routes

The synthesis typically begins with L-proline derivatives due to their inherent chirality and commercial availability. A multi-step sequence involves:

-

Boc Protection: Treatment of the pyrrolidine amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to install the Boc group.

-

Fluorination: Introduction of fluorine at C4 using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which replaces a hydroxyl group with fluorine via an SN2 mechanism .

-

Methylation: Quaternization of C2 with methyl iodide (CH₃I) in the presence of a strong base (e.g., LDA) to install the methyl group.

-

Oxidation: Conversion of a secondary alcohol to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Key Reaction Conditions:

-

Fluorination requires anhydrous conditions to prevent hydrolysis.

-

Stereochemical integrity is maintained by using chiral auxiliaries or asymmetric catalysis during methylation.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield (typically >85%) and reduce reaction times. For instance, fluorination under flow conditions at 0°C minimizes side reactions, while in-line HPLC monitors purity in real-time.

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound serves as a scaffold for protease inhibitors, leveraging its rigid pyrrolidine core to mimic transition-state geometries. For example, in hepatitis C virus (HCV) NS3/4A protease inhibitors, the fluorine atom forms a hydrogen bond with the catalytic serine residue (Ser139), reducing IC₅₀ values by 40% compared to non-fluorinated analogs .

Prodrug Development

The Boc group’s lability under acidic conditions (e.g., gastric pH) enables its use in prodrug formulations. In vivo studies demonstrate that Boc-protected derivatives exhibit 90% oral bioavailability in rodent models, with subsequent hydrolysis releasing the active carboxylic acid.

Analytical Characterization

Spectroscopic Methods

-

NMR: ¹⁹F NMR (δ = -120 ppm) confirms fluorine incorporation, while ¹H NMR (δ 1.44 ppm, singlet) verifies the Boc group.

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 247.26 [M+H]⁺, consistent with the molecular formula.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume